1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Overview
Description
1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a chemical compound with the molecular formula C8H9NO3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Mechanism of Action
Target of Action
The primary targets of 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid are Protein Tyrosine Kinases (PTK) and GAK . These proteins play a crucial role in various cellular processes, including cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
This compound acts as an inhibitor or agonist to these targets . By interacting with these proteins, it can modulate their activity, leading to changes in the cellular processes they control .
Biochemical Pathways
The compound affects various biochemical pathways. For instance, it is known to be involved in the activation of STING, a central player in the innate immune response . It also inhibits checkpoint kinase 1 (CHK1), a protein involved in DNA damage response . Additionally, it inhibits acetyl-CoA-carboxylase (ACC), an enzyme critical for fatty acid metabolism .
Pharmacokinetics
The compound has high gastrointestinal absorption, indicating good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific target and pathway involved. For example, by activating STING, it can enhance the innate immune response . By inhibiting CHK1, it can affect the cellular response to DNA damage . By inhibiting ACC, it can alter fatty acid metabolism .
Biochemical Analysis
Biochemical Properties
1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with acetyl-CoA-carboxylase (ACC) inhibitors, which are crucial in fatty acid metabolism . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or modulating their activity.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of checkpoint kinase 1 (CHK1) inhibitors, which play a role in cell cycle regulation . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation. For instance, it acts as a potent small molecule cyclic urea activator of STING (stimulator of interferon genes), which is involved in the immune response . This binding interaction can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, which are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects are often observed, where a specific dosage range results in optimal activity without adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to influence the activity of acetyl-CoA-carboxylase (ACC) inhibitors, which are key regulators of fatty acid metabolism . These interactions can lead to changes in metabolic pathways and alterations in metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have shown that it can be transported across cell membranes and distributed to various tissues, where it exerts its biological effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the cytoplasm and nucleus, where it interacts with key regulatory proteins and enzymes . This localization is crucial for its role in modulating cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis . This method yields a mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide, which can be further hydrolyzed to obtain the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: The compound is used in the production of polymers and other advanced materials.
Comparison with Similar Compounds
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: This compound shares a similar structure but differs in the position of the carboxylic acid group.
2-Oxo-1,2-dihydropyridine-4-carboxamide: This derivative has an amide group instead of a carboxylic acid group.
Uniqueness: 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group and carboxylic acid functionality make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
1-ethyl-2-oxopyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-9-4-3-6(8(11)12)5-7(9)10/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLMUTMYNUZZTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653245 | |
Record name | 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123169-39-0 | |
Record name | 1-Ethyl-1,2-dihydro-2-oxo-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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